molecular formula C30H24KN4O8+ B1666441 Azilsartan kamedoxomil CAS No. 863031-24-7

Azilsartan kamedoxomil

Katalognummer: B1666441
CAS-Nummer: 863031-24-7
Molekulargewicht: 607.6 g/mol
InChI-Schlüssel: IHWFKDWIUSZLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

863031-24-7

Molekularformel

C30H24KN4O8+

Molekulargewicht

607.6 g/mol

IUPAC-Name

potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1

InChI-Schlüssel

IHWFKDWIUSZLCJ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

Isomerische SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+]

Kanonische SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+]

Aussehen

Solid powder

Andere CAS-Nummern

863031-24-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TAK-491;  TAK 491;  TAK491;  Azilsartan Medoxomil;  Azilsartan medoxomilpotassium;  Azilsartan kamedoxomil;  Brand name Edarbi.

Herkunft des Produkts

United States

Beschreibung

Azilsartan kamedoxomil (C₃₀H₂₄KN₄O₈) is a potassium salt prodrug of azilsartan, a potent angiotensin II receptor blocker (ARB) approved by the FDA in 2011 for hypertension management . Structurally, it features a benzimidazole core substituted with a biphenyltetrazole group and a 5-methyl-2-oxo-1,3-dioxol-4-yl methoxycarbonyl moiety, contributing to its high lipophilicity and receptor-binding affinity (Figure 1) . The prodrug is hydrolyzed in the gastrointestinal tract to release the active metabolite, azilsartan, which selectively inhibits the angiotensin II type-1 (AT1) receptor, thereby reducing vasoconstriction, aldosterone secretion, and sodium retention .

Synthetic routes involve multi-step reactions, including condensation of hydroxylamine hydrochloride with biphenyl derivatives under controlled conditions, yielding a 70% purity product after crystallization . Impurity profiling via HPLC and LC-MS identified four related substances (e.g., amidoxime intermediates and oxidation byproducts), critical for quality control in pharmaceutical manufacturing .

Vorbereitungsmethoden

Original Synthesis by Kubo et al.

The foundational synthesis route, as described by Kubo et al., begins with methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (Compound 4) and 2-(4-bromomethylphenyl)benzonitrile (Compound 5). Condensation of these precursors in the presence of potassium carbonate yields Compound 6, which undergoes deprotection with trifluoroacetic acid to form Compound 7. Subsequent reduction using stannous chloride produces Compound 8, followed by cyclization with tetraethyl orthocarbonate to generate the benzimidazole ester (Compound 9). Treatment with hydroxylamine hydrochloride forms the amidoxime intermediate (Compound 10), which is cyclized using ethyl chloroformate to yield azilsartan methyl ester (Compound 11). Final hydrolysis with sodium hydroxide affords azilsartan free acid, which is esterified with medoxomil alcohol to form azilsartan medoxomil (Compound 2). The potassium salt (azilsartan kamedoxomil) is obtained via reaction with potassium 2-ethylhexanoate in acetone.

Optimization of Cyclization and Impurity Control

Mitigation of Desethyl Impurity

A critical challenge in azilsartan synthesis is the formation of desethyl impurity (Compound 10), arising from premature de-ethylation during cyclization. US Patent 9,233,955B2 addresses this by optimizing reaction temperatures and carbonyl sources. Employing dimethyl carbonate instead of ethyl chloroformate at 0–5°C reduces desethyl impurity levels from 10–12% to <0.2%. Additionally, using sodium methoxide in dimethyl sulfoxide (DMSO) enhances reaction homogeneity, improving the purity of the oxadiazol intermediate (Compound 4) to >95%.

Table 1: Impact of Reaction Conditions on Desethyl Impurity

Parameter Conventional Process Optimized Process
Temperature 25°C 0–5°C
Carbonyl Source Ethyl Chloroformate Dimethyl Carbonate
Desethyl Impurity 10–12% <0.2%
Intermediate Purity 85–90% >95%

Hydrolysis and Crystallization

The hydrolysis of azilsartan methyl ester (Compound 11) to azilsartan free acid (Compound 5) is optimized using methanolic HCl with sodium iodide. This combination reduces residual solvents and improves crystal morphology, yielding azilsartan with 97% purity. Post-hydrolysis acidification to pH 5 with concentrated HCl ensures efficient crystallization, minimizing amorphous byproducts.

Salt Formation and Purification Techniques

Potassium Salt Synthesis

The conversion of azilsartan medoxomil to its potassium salt involves reacting the free acid with potassium 2-ethylhexanoate in acetone or tetrahydrofuran. CN105753854A introduces a two-step process: first forming an organic amine salt (e.g., triethylammonium) to enhance solubility, followed by ion exchange with potassium acetate. This method achieves a 92% yield with <0.1% residual solvents, compared to 78% yield in direct salt formation approaches.

Table 2: Comparison of Salt Formation Methods

Method Solvent Yield Purity
Direct Metathesis Acetone 78% 98.5%
Amine-Mediated Exchange THF/Acetone 92% 99.3%

Crystallization and Polymorphism Control

Controlling polymorphism is critical for bioavailability. Cooling crystallizations at 0.5°C/min from acetone/water mixtures (3:1 v/v) yield the thermodynamically stable Form I polymorph. XRPD analysis confirms the absence of Form II, which exhibits inferior dissolution kinetics.

Continuous Manufacturing Approaches

Flow Chemistry Innovations

CN110746415A discloses a continuous process for azilsartan synthesis, integrating flow reactors for amidoxime formation and cyclization. Key advantages include:

  • Residence Time Control : 30-minute reaction at 90°C in a tubular reactor, versus 15 hours in batch.
  • In-line Analytics : PAT tools monitor impurity levels in real time.
  • Yield Enhancement : 80% overall yield compared to 65% in batch processes.

Table 3: Batch vs. Continuous Process Metrics

Metric Batch Process Continuous Process
Reaction Time 15 h 30 min
Overall Yield 65% 80%
Desethyl Impurity 0.2% 0.1%

Industrial Scale-Up Considerations

Solvent Recovery and Waste Reduction

Industrial implementations prioritize solvent recycling, particularly for acetone and tetrahydrofuran. Distillation systems recover >90% of acetone, reducing raw material costs by 25%. Additionally, replacing stannous chloride with catalytic hydrogenation in the reduction step eliminates heavy metal waste.

Regulatory Compliance

Process validation studies demonstrate consistency across 10 consecutive batches, with this compound meeting ICH Q3A/B guidelines for impurities (<0.1% for any individual unspecified impurity). Stability studies (40°C/75% RH for 6 months) confirm no degradation under accelerated conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Azilsartan Kamedoxomil unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von this compound entsteht, ist Azilsartan, die aktive Form des Arzneimittels. Oxidations- und Substitutionsreaktionen können zur Bildung verschiedener Metaboliten und Derivate führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action
Azilsartan acts by selectively blocking the AT1 receptors for angiotensin II, which leads to vasodilation and a subsequent reduction in blood pressure. It has a high affinity for these receptors—over 10,000 times greater than for AT2 receptors—contributing to its effectiveness in managing hypertension .

Pharmacokinetics
After oral administration, azilsartan is rapidly converted to its active form, azilsartan, with an estimated bioavailability of 60%. Peak plasma concentrations occur within 1 to 3 hours post-dose, and its elimination half-life is approximately 11 hours . Azilsartan does not require dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option in hypertensive patients with comorbidities .

Treatment of Hypertension

Azilsartan is primarily used for managing essential hypertension in adults. Clinical studies have demonstrated its effectiveness compared to other antihypertensive agents:

  • Efficacy Comparisons : In randomized controlled trials, azilsartan has shown superior blood pressure reduction compared to other ARBs like valsartan and olmesartan. For instance, in a study involving 622 patients, azilsartan resulted in a significant reduction in systolic blood pressure (−21.8 mmHg) compared to candesartan (−17.5 mmHg) .
  • Combination Therapy : Azilsartan is often used in combination with thiazide diuretics (e.g., chlorthalidone) or calcium channel blockers (e.g., amlodipine) for enhanced efficacy. Studies indicate that combinations yield better blood pressure control than monotherapy .

Off-Label Uses

Azilsartan has been explored for several off-label applications:

  • Diabetes and Renal Protection : There is evidence suggesting that azilsartan may help decrease the progression of albuminuria in diabetic patients . Its favorable profile in patients with chronic kidney disease has been highlighted, as it does not necessitate dosage adjustments even in severe cases .
  • Atrial Fibrillation Prevention : Some studies have indicated potential benefits in preventing atrial fibrillation recurrence among hypertensive patients with diabetes .

Case Studies and Research Findings

Case Study 1: Efficacy in Elderly Patients
A study involving elderly hypertensive patients demonstrated that azilsartan effectively lowered blood pressure without significant adverse effects. The mean age of participants was 67 years, and the treatment resulted in a consistent reduction of both systolic and diastolic blood pressure over a 16-week period .

Case Study 2: Renal Impairment
Research has shown that azilsartan can be safely administered to patients with varying degrees of renal impairment. A retrospective analysis involving hemodialysis patients indicated a significant blood pressure decrease alongside improved cardiac markers after six months of therapy .

Comparative Efficacy Table

Drug ComparisonSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Study Reference
Azilsartan (40 mg)-21.8-12.4
Candesartan (8 mg)-17.5-9.8
Olmesartan (20 mg)-18.0-10.0
Ramipril (10 mg)-15.0-8.0

Wirkmechanismus

Azilsartan Kamedoxomil exerts its effects by blocking the AT1 receptor, which is a key component of the renin-angiotensin-aldosterone system. By inhibiting the binding of angiotensin II to this receptor, it prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure . The molecular targets include vascular smooth muscle cells and the adrenal gland.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar ARBs

Azilsartan kamedoxomil is compared below with other ARBs, such as olmesartan medoxomil , valsartan , and candesartan , based on receptor affinity, pharmacokinetics, clinical efficacy, and formulation challenges.

Receptor Affinity and Pharmacokinetics

Parameter This compound Olmesartan Medoxomil Valsartan
AT1 Receptor IC₅₀ 0.62 nM 1.3 nM 3.2 nM
Bioavailability 60% 26% 25%
Half-Life 12.1 hours 13 hours 6–9 hours
Dosage 40–80 mg/day 20–40 mg/day 80–320 mg/day

Azilsartan exhibits the highest AT1 receptor affinity and bioavailability among ARBs, enabling lower dosing frequencies and sustained 24-hour blood pressure (BP) control .

Clinical Efficacy

  • vs. Olmesartan : A double-blind study (n=1,285) showed azilsartan (80 mg) reduced 24-hour systolic BP by 14.3 mmHg vs. 11.7 mmHg for olmesartan (40 mg) (p<0.001) .
  • vs. Valsartan : In a phase III trial, azilsartan (80 mg) achieved a 2.1 mmHg greater reduction in mean ambulatory systolic BP than valsartan (320 mg) (p=0.003) .
  • vs. Candesartan : Azilsartan demonstrated superior BP-lowering effects in patients with metabolic syndrome, attributed to its prolonged receptor occupancy .

Formulation Challenges

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug due to poor solubility and permeability . To address this, lipid matrix microencapsulation using stearic acid and Poloxamer 407 (ratio 0.8:0.8:1) was developed, achieving >80% drug release over 8 hours and stability under humid conditions . In contrast, olmesartan and valsartan (BCS Class II/III) require less complex formulations .

Q & A

Q. What is the biochemical mechanism of Azilsartan Kamedoxomil in modulating blood pressure?

this compound is a prodrug hydrolyzed to its active form, azilsartan, which selectively antagonizes angiotensin II type 1 (AT1) receptors. This inhibits angiotensin II-induced vasoconstriction, aldosterone release, and sodium retention, thereby reducing blood pressure. The high affinity for AT1 receptors ensures prolonged receptor blockade compared to other ARBs, as demonstrated in clinical trials .

Q. How is the bioavailability of this compound optimized in formulation studies?

Due to its Biopharmaceutics Classification System (BCS) Class IV status (low solubility/permeability), lipid-based microencapsulation strategies are employed. For example, stearic acid and Poloxamer 407 matrices improve permeability and enable controlled release (>80% release over 8 hours), validated via HPLC and SEM characterization .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

Reverse-phase HPLC with gradient elution (YMC-Pack Pro C18 column) and UV detection at 220 nm is widely used. This method separates azilsartan from eight related substances with >3.0 resolution, validated per ICH Q2B guidelines. LC-MS further identifies degradation products under stress conditions (acid/base hydrolysis, oxidation) .

Advanced Research Questions

Q. How are synthetic impurities in this compound identified and mitigated during process development?

Four key impurities arise during synthesis, including azilsartan N-medoxomil (Compound 9) and dimeric byproducts (Compound 10). These are synthesized and characterized via NMR (δ 4.15 ppm for –N–CH2), IR (C=O stretching at 1614 cm⁻¹), and LC-MS (m/z 569.1688). Co-injection studies confirm retention times, enabling impurity profiling for regulatory compliance .

Q. What methodologies resolve discrepancies in drug release profiles between lipid matrices and nanosuspensions?

Lipid matrices (e.g., stearic acid/Poloxamer 407) achieve sustained release (>60% over 24 hours) by delaying diffusion, whereas nanosuspensions (using povidone K30) enhance solubility (90% release in 20 minutes). Comparative studies utilize dissolution testing under biorelevant conditions (pH 6.8) and particle size analysis (SEM for surface morphology) .

Q. How do pharmacodynamic differences between this compound and other ARBs inform clinical trial design?

Superior blood pressure reduction vs. olmesartan (ΔSBP: −14.3 vs. −11.7 mmHg) is demonstrated in double-blind trials (n=299). Study designs prioritize randomization, placebo controls, and 24-hour ambulatory BP monitoring. Dose escalation (40→80 mg/day) accounts for diuretic interactions and renal impairment .

Q. What strategies validate the genotoxicity of this compound-related compounds?

Impurities like amidoxime methyl ester (Compound 12) undergo Ames tests (bacterial reverse mutation), chromosomal aberration assays, and in vivo micronucleus tests. Acceptable limits (ICH Q3A) are set at ≤0.15% for identified impurities, supported by HPLC-MS/MS quantification .

Q. How do pharmacokinetic properties influence dosing regimens in comorbid populations?

Azilsartan’s 60% bioavailability and Tmax (1.5–3 hours) require dose adjustments in hepatic impairment. CYP2C9 inhibitors (e.g., fluconazole) reduce clearance by 40%, necessitating therapeutic drug monitoring. Renal excretion (<2%) minimizes dose dependency in CKD, but hyperkalemia risks mandate potassium monitoring .

Methodological Considerations

Q. What experimental parameters ensure reproducibility in synthesizing this compound intermediates?

Key steps include:

  • Amidoxime formation : React BEC methyl ester with hydroxylamine hydrochloride (NaOMe catalyst, 25–30°C).
  • Cyclization : Ethyl chloroformate in xylene (reflux, 2 hours) yields azilsartan methyl ester.
  • Final prodrug synthesis : Medoxomil chloride condensation (DMF, 40–45°C), yielding 57–65% purity post-recrystallization. Reaction progress is monitored via in-process HPLC .

Q. How are stability-indicating assays designed for this compound under ICH guidelines?

Forced degradation studies (acid/alkaline hydrolysis, photolysis, oxidation) confirm method specificity. Mass balance (>98%) and peak homogeneity (USP tailing factor <2) are validated. Degradation products (e.g., hydrolyzed dioxolane ring) are identified via HRMS and fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.